2,3,4-Trifluoro-5-(trifluoromethyl)aniline 2,3,4-Trifluoro-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 123973-35-3
VCID: VC5618479
InChI: InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
SMILES: C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F
Molecular Formula: C7H3F6N
Molecular Weight: 215.098

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

CAS No.: 123973-35-3

Cat. No.: VC5618479

Molecular Formula: C7H3F6N

Molecular Weight: 215.098

* For research use only. Not for human or veterinary use.

2,3,4-Trifluoro-5-(trifluoromethyl)aniline - 123973-35-3

Specification

CAS No. 123973-35-3
Molecular Formula C7H3F6N
Molecular Weight 215.098
IUPAC Name 2,3,4-trifluoro-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
Standard InChI Key JLKGQEBYBZBAKE-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2,3,4-trifluoro-5-(trifluoromethyl)aniline consists of a benzene ring substituted with three fluorine atoms and one trifluoromethyl (-CF₃) group. The fluorine atoms occupy the 2-, 3-, and 4-positions, while the -CF₃ group is at the 5-position. This arrangement creates a highly electron-deficient aromatic system, influencing its reactivity in electrophilic substitution reactions .

Physical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight233.10 g/molCalculated
Density~1.5 g/mL (estimated)Analogous
Boiling Point92°C at 6.4 kPa (analogous) Patent
Melting PointNot reportedN/A
Refractive Index~1.486 (similar compounds) ChemBK
SolubilityLow in water, high in organicsInferred

The compound’s low water solubility and high density are consistent with heavily fluorinated aromatics. Its boiling point, extrapolated from structurally similar compounds, suggests volatility under reduced pressure .

Synthesis Methods

High-Pressure Amination of Tetrafluorobenzene Derivatives

A patented method involves the reaction of 1,2,3,4-tetrafluorobenzene with liquid ammonia under high-pressure conditions (182–245°C, 38–70 hours) in the presence of triethylamine or propylene glycol as solvents and copper powder as a catalyst . This approach yields 2,3,4-trifluoroaniline derivatives, which can be further functionalized to introduce the trifluoromethyl group.

Reaction Scheme:

C6H2F4+NH3Cu, solventC6H3F3N+HF\text{C}_6\text{H}_2\text{F}_4 + \text{NH}_3 \xrightarrow{\text{Cu, solvent}} \text{C}_6\text{H}_3\text{F}_3\text{N} + \text{HF}

Subsequent trifluoromethylation via Ullmann coupling or cross-coupling reactions introduces the -CF₃ group at the 5-position.

Alternative Pathways

  • Nucleophilic Aromatic Substitution: Direct substitution of nitro groups in polyfluorinated nitrobenzenes using trifluoromethylating agents like Me₃SiCF₃.

  • Reductive Amination: Reduction of nitro precursors (e.g., 2,3,4-trifluoro-5-nitrobenzotrifluoride) with hydrogen gas and palladium catalysts.

Applications in Pharmaceutical and Agrochemical Industries

Antibacterial Agents

Fluoroquinolones, a class of broad-spectrum antibiotics, utilize fluorinated aniline intermediates to enhance bioavailability and target binding. The trifluoromethyl group in 2,3,4-trifluoro-5-(trifluoromethyl)aniline improves metabolic stability, reducing hepatic clearance .

Herbicide Development

The compound’s electron-withdrawing substituents make it a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Material Science

Its thermal stability and resistance to oxidation are exploited in high-performance polymers and coatings for electronic components.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
2,3,4-TrifluoroanilineC₆H₄F₃NLacks -CF₃ groupFluoroquinolone synthesis
4-Chloro-3-(trifluoromethyl)anilineC₇H₅ClF₃NChlorine substituentAgrochemical intermediates
2,3,5-Trifluoro-4-trifluoromethylanilineC₇H₂F₇NDifferent substitution patternSpecialty polymers

Future Research Directions

  • Catalytic Efficiency: Optimizing copper-catalyzed amination to reduce reaction time and energy input .

  • Green Chemistry: Developing solvent-free or aqueous-phase synthesis routes to minimize environmental impact.

  • Drug Discovery: Screening derivatives for activity against antibiotic-resistant pathogens.

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